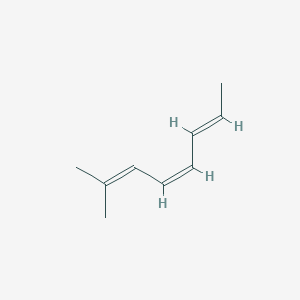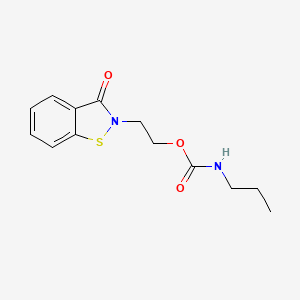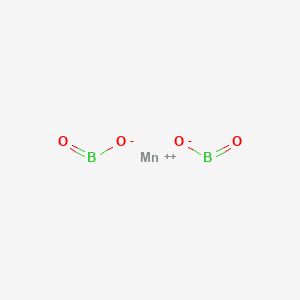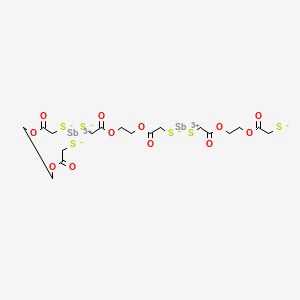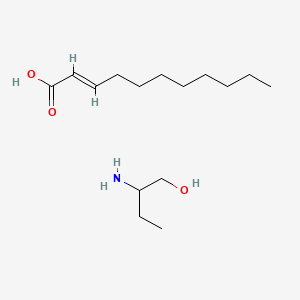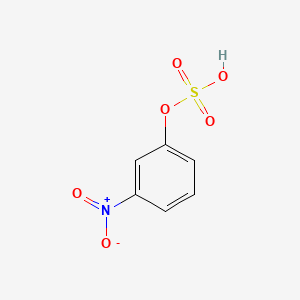
m-Nitrophenyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Nitrophenyl sulfate is an organic compound characterized by the presence of a nitro group (-NO2) attached to the meta position of a phenyl ring, which is further bonded to a sulfate group (-SO3H). This compound is of significant interest due to its unique chemical properties and its applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-nitrophenyl sulfate typically involves the reaction of m-nitrophenol with sulfuric acid or its derivatives. One common method is the reaction of m-nitrophenol with chlorosulfonic acid, which results in the formation of this compound. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where m-nitrophenol is reacted with sulfur trioxide in the presence of a catalyst. This method allows for large-scale production with improved efficiency and reduced by-products.
Chemical Reactions Analysis
Types of Reactions: m-Nitrophenyl sulfate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The sulfate group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of m-nitrophenol.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield m-nitrophenol and sulfuric acid.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Hydroxide ions in aqueous solution.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products Formed:
Reduction: m-Aminophenyl sulfate.
Substitution: m-Nitrophenol.
Hydrolysis: m-Nitrophenol and sulfuric acid.
Scientific Research Applications
m-Nitrophenyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds and as a precursor for the preparation of other nitrophenyl derivatives.
Biology: It serves as a substrate in enzymatic studies to investigate the activity of sulfatases, which are enzymes that hydrolyze sulfate esters.
Medicine: Research into its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive sulfate group.
Mechanism of Action
The mechanism by which m-nitrophenyl sulfate exerts its effects involves the interaction of its sulfate group with various molecular targets. In enzymatic reactions, the sulfate group is recognized and hydrolyzed by sulfatase enzymes, leading to the release of m-nitrophenol. This hydrolysis reaction is crucial for studying the activity and specificity of sulfatases.
Comparison with Similar Compounds
p-Nitrophenyl sulfate: Similar structure but with the nitro group in the para position.
o-Nitrophenyl sulfate: Nitro group in the ortho position.
m-Nitrophenyl phosphate: Phosphate group instead of sulfate.
Uniqueness: m-Nitrophenyl sulfate is unique due to its specific positioning of the nitro group, which influences its reactivity and interaction with enzymes. Compared to its para and ortho counterparts, the meta position provides distinct steric and electronic properties, making it a valuable compound for studying enzyme-substrate interactions and for use in various chemical syntheses.
Properties
CAS No. |
3233-64-5 |
|---|---|
Molecular Formula |
C6H5NO6S |
Molecular Weight |
219.17 g/mol |
IUPAC Name |
(3-nitrophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H5NO6S/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H,10,11,12) |
InChI Key |
YYRNJDMXUHLLJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



